molecular formula C8H17N3 B13115377 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

Cat. No.: B13115377
M. Wt: 155.24 g/mol
InChI Key: CHRTVCSTJRJXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-1H-pyrazole with hexahydro-1H-pyridazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine stands out due to its unique hexahydro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine

InChI

InChI=1S/C8H17N3/c1-7-2-4-10-5-3-8(9)6-11(7)10/h7-8H,2-6,9H2,1H3

InChI Key

CHRTVCSTJRJXKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2N1CC(CC2)N

Origin of Product

United States

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